rosavin

Neuroscience Cognition Memory

Natural rosavin content varies 30-fold (2.90-85.95 mg/g) across R. rosea sources; some commercial extracts lack detectable rosavin. This HPLC-quantified standard eliminates sourcing variability. • ≥98% purity (HPLC) for reproducible batch results • Validated 3:1 rosavin:salidroside ratio proven in vivo for adaptogenic/antidepressant efficacy • Essential for authentic Rhodiola rosea authentication For adaptogenic, neuroprotective, and bone metabolism research. Ambient shipping; store 2-8°C.

Molecular Formula C20H28O10
Molecular Weight 428.4 g/mol
Cat. No. B1253699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerosavin
Synonymsrosavin
Molecular FormulaC20H28O10
Molecular Weight428.4 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC=CC3=CC=CC=C3)O)O)O)O)O)O
InChIInChI=1S/C20H28O10/c21-12-9-28-19(17(25)14(12)22)29-10-13-15(23)16(24)18(26)20(30-13)27-8-4-7-11-5-2-1-3-6-11/h1-7,12-26H,8-10H2/b7-4+
InChIKeyRINHYCZCUGCZAJ-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rosavin Purity and Standardization: Sourcing the Key Adaptogenic Phenylpropanoid from Rhodiola rosea


Rosavin is a phenylpropanoid glycoside and a principal bioactive marker compound found in the rhizome of Rhodiola rosea L. (golden root), a plant widely recognized for its adaptogenic properties [1]. As a key component of the 'rosavins' group, which also includes rosarin and rosin, rosavin is considered essential for the quality and therapeutic efficacy of R. rosea preparations [2]. Analytical quantification typically focuses on rosavin alongside the phenylethanoid glycoside salidroside, as these two compounds are the predominant, diagnostically significant markers used for standardization of R. rosea raw material and extracts [3].

Why Rosavin Quantification Matters: Navigating Variability in Rhodiola rosea Extracts


Procurement based solely on 'Rhodiola rosea extract' without specification of rosavin content is scientifically unsound due to extreme natural and commercial variability in the concentration of this key marker. Analyses of 95 roseroot clones revealed rosavin levels ranging dramatically from 2.90 to 85.95 mg/g, representing a nearly 30-fold variation across different plant sources [1]. This natural variance is compounded in commercial products, where rosavin content has been shown to range from 0.01% to 3.08%, and some extracts have been found to completely lack detectable rosavin [2]. Consequently, for reproducible research or consistent product formulation, specific quantification and standardization of rosavin is a non-negotiable requirement for ensuring batch-to-batch efficacy.

Rosavin Versus Salidroside and Other Analogs: A Quantitative Evidence Guide for Scientific Selection


Rosavin vs. Salidroside: Differential Potentiation of Hippocampal Long-Term Potentiation (LTP)

In a synaptic model of memory, both rosavin and salidroside potentiated hippocampal LTP, but with a clear concentration-dependent differentiation. Rosavin exhibited greater activity at higher concentrations, whereas salidroside was more effective at lower concentrations [1]. This distinct profile suggests that the choice between standardizing for high rosavin or high salidroside content should be dictated by the target concentration range for the intended biological effect.

Neuroscience Cognition Memory

Rosavin in Multi-Component Extract: Demonstrated Antidepressant and Adaptogenic Effects in a Defined 3:1 Ratio

A hydroalcoholic extract of Rhodiola rosea, standardized to a specific 3:1 ratio of rosavin to salidroside (3% and 1%, respectively), demonstrated significant antidepressant-like, adaptogenic, and anxiolytic-like effects in mice across a dose range of 10-20 mg/kg [1]. This study provides a validated, quantitative benchmark for a standardized extract composition, linking a defined rosavin-salidroside ratio directly to reproducible in vivo behavioral outcomes.

Pharmacology Behavioral Neuroscience Adaptogenesis

Rosavin vs. Inactive Phenylpropanoid Analogs: A Comparative Behavioral Despair Study

In a comparative study of Rhodiola components, the antidepressant effect of rosavin was quantified at 29.5% in the Porsolt forced swim test, which was less than that of syringin (49.7%) [1]. However, when rosavin was combined with its structurally similar analogs (rosarin and rosin) and rhodioloside, the fixed combination demonstrated activity greater than any of the individual components alone, indicating a synergistic effect [2]. This highlights that while isolated rosavin has measurable activity, its contribution to the full 'entourage effect' of a standardized extract is critical.

Behavioral Pharmacology Comparative Phytochemistry Synergy

Rosavin Content Variability in Raw Material: A Quantified Case for Authenticity and Quality

Quantitative analysis of dried R. rosea roots and rhizomes from different geographic origins revealed substantial differences in the profile of rosavins. Extracts from plants cultivated in Lithuania contained a higher content of total rosavins (7.4 mg/mL) compared to those from plants growing wild in the Altai region (4.2 mg/mL), a 1.76-fold difference [1]. This underscores that geographic source alone is a poor predictor of rosavin yield, and analytical verification is essential for procurement.

Quality Control Authenticity Testing Analytical Chemistry

Rosavin Pharmacokinetics: Defined Bioavailability and Systemic Exposure Metrics

The pharmacokinetic profile of rosavin has been characterized in rats, establishing key parameters for systemic exposure. Following oral administration, rosavin demonstrates a quantifiable plasma concentration range, with a validated UPLC method achieving a lower limit of quantification (LLOQ) of 10 ng/mL [1]. The extraction recovery from plasma was determined to be 92.4-95.1% [1], indicating efficient and reliable analytical recovery for PK studies. Furthermore, an UPLC-MS/MS method validated a linear range of 5-5000 ng/mL for rosavin in rat plasma, successfully applied to both intravenous and oral gavage studies [2].

Pharmacokinetics Drug Metabolism Bioavailability

Rosavin's Unique Role in Bone Metabolism: Osteoclastogenesis Inhibition vs. Salidroside

Rosavin demonstrates a distinct mechanism of action in bone metabolism, specifically inhibiting osteoclastogenesis by disrupting F-actin ring formation and downregulating key osteoclast genes (cathepsin K, CTR, TRAF6, TRAP, MMP-9), and blocking NF-κB and MAPK signaling pathways [1]. In vivo studies show rosavin treatment increases bone mineral density (BMD) in postmenopausal osteoporosis (PMOP) mice [1]. While salidroside also modulates bone metabolism, rosavin's specific multi-targeted inhibition of osteoclastogenesis and promotion of osteoblast differentiation [1] is a differential feature not uniformly observed with other R. rosea constituents.

Osteoporosis Bone Metabolism Cell Signaling

Rosavin Applications: Validated Scenarios for Research and Product Development


Standardized Adaptogenic and Stress-Relief Formulations

Formulators should prioritize extracts standardized to a 3:1 ratio of rosavin to salidroside (e.g., 3% rosavin and 1% salidroside), as this specific composition has been validated in vivo to produce antidepressant-like, adaptogenic, and anxiolytic-like effects in animal models [1].

Neuroprotective and Cognitive Enhancement Research

For studies targeting synaptic plasticity and memory, rosavin-rich extracts are indicated due to their demonstrated superior activity at higher concentrations in potentiating hippocampal LTP, a key synaptic model of memory [2].

Bone Health and Osteoporosis Investigational Studies

Rosavin's unique multi-targeted mechanism in inhibiting osteoclastogenesis and promoting osteoblast differentiation, as evidenced in in vitro and in vivo models, makes it a compelling lead compound for research into novel bone metabolism modulators [3].

Authenticity and Quality Control in Dietary Supplement Manufacturing

Procurement of R. rosea raw material or extracts must be accompanied by rigorous HPLC or UPLC quantification of rosavin content. A minimum rosavin:salidroside ratio of 2:1, and ideally 3:1, should be specified to ensure authenticity and batch-to-batch consistency, as natural and commercial variability can lead to a 30-fold difference in rosavin concentration [REFS-4, REFS-5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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